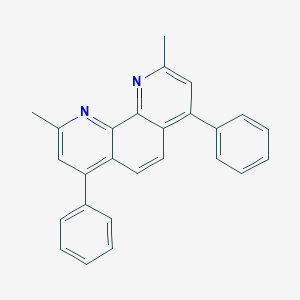

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

Overview

Description

Mechanism of Action

Target of Action

The primary target of Bathocuproine is the electron transport layer in Organic Light Emitting Diodes (OLEDs) . It is used as a hole-blocking material to prevent the recombination of electrons and holes .

Mode of Action

Bathocuproine acts as a barrier for holes (positive charges) and allows the flow of electrons (negative charges). This selective transportation of charges helps in the efficient functioning of OLEDs .

Biochemical Pathways

In the context of OLEDs, the biochemical pathways are replaced by electronic pathways . Bathocuproine influences the flow of charges in these pathways, ensuring that electrons reach the emissive layer of the OLED, where they recombine with holes to emit light .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Bathocuproine, we can discuss its physical properties that affect its function in OLEDs. It has a high melting point (288°C) and energy level (3.3 eV), making it suitable for use in OLEDs .

Result of Action

The use of Bathocuproine in OLEDs results in improved electroluminescent intensity and luminous efficiency . It also causes a blueshift of electroluminescent spectra, indicating a change in the color of emitted light .

Action Environment

The performance of Bathocuproine can be influenced by environmental factors such as temperature and humidity. It should be stored in a dry, cool, and well-ventilated place . Its effectiveness can also be affected by the materials it is paired with in the OLED .

Biochemical Analysis

Biochemical Properties

Bathocuproine has the chemical functionality to transport electrons and is used as an electron transport layer in OLED devices . It can be used as an electron modification layer or interlayer between the electron transport layer in perovskite solar cells . The addition of Bathocuproine enhances the power conversion efficiency of organic photovoltaic cells .

Cellular Effects

The cellular effects of Bathocuproine are primarily related to its role in electron transport. As an electron transport layer in OLED devices, it mediates the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode .

Molecular Mechanism

At the molecular level, Bathocuproine exerts its effects through its ability to transport electrons. Its large conjugated system and unique electronic properties make it an effective electron transport layer in OLED devices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bathocuproine can change over time. For instance, Bathocuproine has been observed to cause a blueshift of electroluminescent (EL) spectra and a larger full width at half maximum (FWHM) in top-emitting organic light-emitting devices .

Preparation Methods

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline can be synthesized through various methods. One common synthetic route involves the reaction of 1,10-phenanthroline with methyl iodide and phenyl lithium to introduce the methyl and phenyl groups at the desired positions . The reaction conditions typically involve the use of polar solvents and controlled temperatures to ensure the proper substitution and formation of the desired product .

Industrial production methods for bathocuproine often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of bathocuproine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted phenanthroline derivatives .

Scientific Research Applications

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, bathocuproine is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: In biological research, bathocuproine is used as a fluorescent probe for detecting copper ions in biological samples.

Industry: In the industrial sector, bathocuproine is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Comparison with Similar Compounds

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and neocuproine. it has unique properties due to the presence of methyl and phenyl groups at specific positions .

1,10-Phenanthroline: This compound lacks the methyl and phenyl groups, making it less bulky and less selective for certain metal ions compared to bathocuproine.

Neocuproine: Neocuproine has methyl groups at the 2,9 positions but lacks the phenyl groups.

This compound’s unique combination of methyl and phenyl groups enhances its chelating ability and selectivity for copper ions, making it particularly valuable in applications requiring high specificity .

Properties

IUPAC Name |

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTGYIUESPWXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063585 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Bathocuproine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4733-39-5 | |

| Record name | Bathocuproine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bathocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bathocuproine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATHOCUPROINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9THP2V94FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bathocuproine (BCP) primarily acts by selectively chelating copper ions, specifically Cu(I) ions [, , , , ]. This chelation forms a stable complex, (BCP)2Cu2+, effectively reducing the availability of free copper ions [].

- Inhibition of copper-dependent reactions: By chelating copper, BCP can inhibit enzymes and reactions that require copper as a cofactor [, , , , ].

- Alteration of redox states: BCP can interfere with redox reactions involving copper ions, influencing cellular processes sensitive to redox balance [, , ].

- Modification of electronic properties: In material science, BCP is used as a buffer layer in organic electronic devices, modifying energy levels and facilitating charge transport [, , , , , ].

ANone: Bathocuproine (BCP) is an organic compound with the following characteristics:

- Spectroscopic Data:

ANone: BCP demonstrates good material compatibility and stability in a variety of applications:

- Organic Electronics: BCP is widely employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent film-forming properties, electron transport capability, and ability to act as a hole-blocking layer [, , , ]. It exhibits stability under various operational conditions and enhances device performance and lifespan.

- Chemical Sensing: BCP's selectivity for Cu(I) ions makes it suitable for developing copper sensors. When incorporated into sensing platforms like optical fibers or electrodes, BCP enables sensitive and selective detection of copper in various matrices [, ].

ANone: While not a catalyst itself, BCP plays a crucial role in certain catalytic reactions:

- Ullmann Cross-Coupling: BCP acts as a ligand in nickel-catalyzed Ullmann cross-coupling reactions, enhancing selectivity for the desired cross-coupled products []. Its presence in the reaction mixture influences the catalytic activity and selectivity of the nickel catalyst.

ANone: Computational methods provide valuable insights into BCP's properties and behavior:

- Electronic Structure Calculations: Density functional theory (DFT) calculations have been used to investigate the electronic structure of BCP, particularly its energy levels and interactions with metals in electronic devices [, ]. These calculations aid in understanding charge transport mechanisms and optimizing device performance.

- Molecular Modeling: Molecular dynamics simulations can be employed to study the self-association of BCP and its binding interactions with target molecules like amyloid-beta peptide, providing information on binding affinities and structural features important for interaction [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.